molecular formula C11H13N3 B13120482 (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine

Cat. No.: B13120482
M. Wt: 187.24 g/mol
InChI Key: REKMCNGNTNJKPA-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 1-position and a phenylmethanamine group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine typically involves the reaction of 1-methyl-1H-pyrazole with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of benzylamine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)-phenylmethanamine

InChI

InChI=1S/C11H13N3/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3

InChI Key

REKMCNGNTNJKPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=CC=C2)N

Origin of Product

United States

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